molecular formula C16H19NO3 B15193130 o-Desmethyl-epigalantamine CAS No. 273759-72-1

o-Desmethyl-epigalantamine

Cat. No.: B15193130
CAS No.: 273759-72-1
M. Wt: 273.33 g/mol
InChI Key: OYSGWKOGUVOGFQ-FFSVYQOJSA-N
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Description

o-Desmethyl-epigalantamine: is a metabolite of epigalantamine, which is derived from galantamine. Galantamine is a tertiary alkaloid and a reversible, competitive inhibitor of the acetylcholinesterase enzyme. This compound is primarily studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Desmethyl-epigalantamine involves the demethylation of epigalantamine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or lithium aluminum hydride. The reaction conditions typically involve low temperatures and anhydrous solvents to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: o-Desmethyl-epigalantamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: o-Desmethyl-epigalantamine is used as an intermediate in the synthesis of various pharmacologically active compounds. It serves as a building block for the development of new drugs targeting the central nervous system .

Biology: In biological research, this compound is studied for its effects on acetylcholinesterase activity. It is used in enzyme assays to understand the inhibition mechanism and to develop new inhibitors for therapeutic applications .

Medicine: The primary medical application of this compound is in the treatment of neurodegenerative diseases. It is investigated for its potential to improve cognitive function in patients with Alzheimer’s disease by enhancing cholinergic neurotransmission .

Industry: In the pharmaceutical industry, this compound is used in the production of galantamine-based drugs. It is also employed in the development of new drug formulations and delivery systems .

Mechanism of Action

o-Desmethyl-epigalantamine exerts its effects by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific demethylation at the ortho position, which imparts distinct pharmacological properties. It has a higher affinity for acetylcholinesterase compared to its parent compound, making it a potent inhibitor. This unique property makes it a valuable compound in the development of new therapeutic agents for neurodegenerative diseases .

Properties

CAS No.

273759-72-1

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

(1S,12S,14S)-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-9,14-diol

InChI

InChI=1S/C16H19NO3/c1-17-7-6-16-5-4-11(18)8-13(16)20-15-12(19)3-2-10(9-17)14(15)16/h2-5,11,13,18-19H,6-9H2,1H3/t11-,13+,16+/m1/s1

InChI Key

OYSGWKOGUVOGFQ-FFSVYQOJSA-N

Isomeric SMILES

CN1CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O)O

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)O

Origin of Product

United States

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